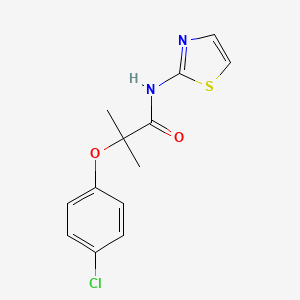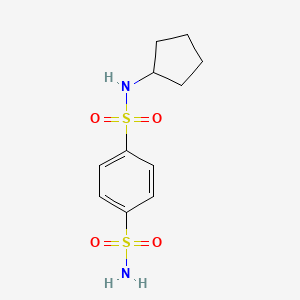![molecular formula C15H12Cl2N2OS B5848065 N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as D740, is a compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbonic anhydrase inhibitors, which are known to have a wide range of pharmacological effects. In
作用机制
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate ions, which in turn affects the pH balance of the cells and disrupts their normal function. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
实验室实验的优点和局限性
One of the advantages of using N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide in lab experiments is its high potency and specificity as a carbonic anhydrase inhibitor. This allows for precise targeting of the enzyme and reduces the risk of off-target effects. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer and viral infections. Furthermore, the toxicity of this compound needs to be further evaluated to determine its safety for use in humans.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of carbonic anhydrase, leading to a disruption in cellular function and ultimately cell death. While this compound has demonstrated promising results in lab experiments, further research is needed to fully understand its potential therapeutic applications and safety for use in humans.
合成方法
The synthesis of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide involves the reaction of 3,4-dichloroaniline with carbon disulfide to form 3,4-dichlorophenyl isothiocyanate, which is then reacted with 2-methylbenzoic acid to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield.
科学研究应用
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anticancer, antitumor, and antiviral properties. The compound has been tested in vitro and in vivo in various cancer cell lines and animal models, demonstrating its ability to inhibit tumor growth and induce apoptosis.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-4-2-3-5-11(9)14(20)19-15(21)18-10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKVPPOQUBWAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5847982.png)

![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)

![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)
![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)

![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)



![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)
